Cas no 5367-58-8 (5-Nitro-2-(piperidin-1-yl)aniline)

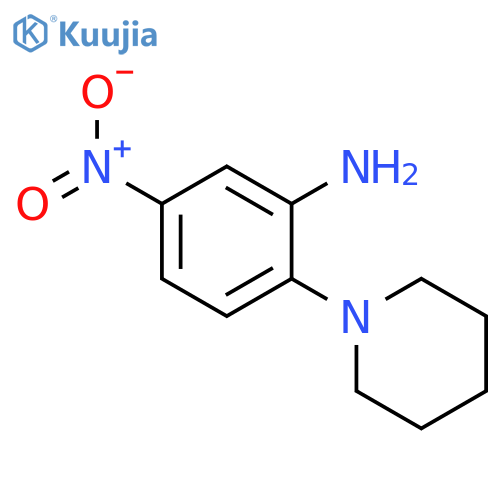

5367-58-8 structure

商品名:5-Nitro-2-(piperidin-1-yl)aniline

5-Nitro-2-(piperidin-1-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 5-NITRO-2-PIPERIDIN-1-YL-PHENYLAMINE

- 5-NITRO-2-PIPERIDINOANILINE

- 5-nitro-2-piperidin-1-ylaniline

- 5-nitro-2-(piperidin-1-yl)aniline

- 3-Nitro-6-piperidinoaniline

- 5-nitro-2-piperidylphenylamine

- BAS 00553077

- Oprea1_233449

- SBB096155

- 5163AE

- 5-nitro-2-piperidin-1-ylphenylamine

- RP12804

- ST085800

- AK188737

- EU-0001833

- SCHEMBL23043630

- 5367-58-8

- MFCD00852821

- 5-NITRO-2-(PIPERIDIN-1-YL)BENZENAMINE

- DTXSID60375069

- J-517863

- AKOS000637240

- Y13585

- CS-0155271

- SR-01000402440-1

- SR-01000402440

- AD-0704

- SB43135

- 5-Nitro-2-(piperidin-1-yl)aniline

-

- MDL: MFCD00852821

- インチ: 1S/C11H15N3O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2

- InChIKey: DMIMWGHYIPFAIF-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C([H])=C([H])C(=C(C=1[H])N([H])[H])N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 221.11600

- どういたいしつりょう: 221.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.1

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 75.08000

- LogP: 3.33670

5-Nitro-2-(piperidin-1-yl)aniline セキュリティ情報

- 危害声明: H315-H319-H335

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

- 危険レベル:IRRITANT

5-Nitro-2-(piperidin-1-yl)aniline 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Nitro-2-(piperidin-1-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225911-1g |

5-Nitro-2-(piperidin-1-yl)aniline |

5367-58-8 | 95% | 1g |

¥465.00 | 2024-05-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N66630-250mg |

5-Nitro-2-(piperidin-1-yl)aniline |

5367-58-8 | 95% | 250mg |

¥171.0 | 2024-07-19 | |

| Ambeed | A116055-250mg |

5-Nitro-2-(piperidin-1-yl)aniline |

5367-58-8 | 95% | 250mg |

$14.0 | 2025-02-26 | |

| Chemenu | CM253491-5g |

5-Nitro-2-(piperidin-1-yl)aniline |

5367-58-8 | 95% | 5g |

$393 | 2021-08-04 | |

| Chemenu | CM253491-1g |

5-Nitro-2-(piperidin-1-yl)aniline |

5367-58-8 | 95% | 1g |

$112 | 2021-08-04 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-299879-500 mg |

5-Nitro-2-piperidinoaniline, |

5367-58-8 | 500MG |

¥1,098.00 | 2023-07-11 | ||

| Alichem | A129005616-5g |

5-Nitro-2-(piperidin-1-yl)aniline |

5367-58-8 | 95% | 5g |

$449.40 | 2023-09-01 | |

| Alichem | A129005616-25g |

5-Nitro-2-(piperidin-1-yl)aniline |

5367-58-8 | 95% | 25g |

$1305.60 | 2023-09-01 | |

| Fluorochem | 015538-2g |

5-Nitro-2-piperidin-1-ylaniline |

5367-58-8 | 95+% | 2g |

£598.00 | 2022-03-01 | |

| Aaron | AR00DB8Q-1g |

5-NITRO-2-PIPERIDIN-1-YL-PHENYLAMINE |

5367-58-8 | 95% | 1g |

$106.00 | 2025-01-24 |

5-Nitro-2-(piperidin-1-yl)aniline 関連文献

-

1. Synthesis of quinoxaline derivatives from substituted acetanilides through intramolecular quaternization reactionsSonia de Castro,Roberto Chicharro,Vicente J. Arán J. Chem. Soc. Perkin Trans. 1 2002 790

5367-58-8 (5-Nitro-2-(piperidin-1-yl)aniline) 関連製品

- 6574-15-8(1-(4-Nitrophenyl)piperidine)

- 15822-77-2(1-(2-nitrophenyl)piperidine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 506-17-2(cis-Vaccenic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5367-58-8)5-Nitro-2-(piperidin-1-yl)aniline

清らかである:99%

はかる:5g

価格 ($):171.0